![molecular formula C14H19Cl2N3S B5698912 N-(2,3-dichlorophenyl)-4-propyl-1-piperazinecarbothioamide](/img/structure/B5698912.png)
N-(2,3-dichlorophenyl)-4-propyl-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-4-propyl-1-piperazinecarbothioamide, commonly known as ML218, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazinecarbothioamide compounds and has been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of ML218 is not fully understood. It has been shown to interact with a range of biological targets and to have a variety of effects on the central nervous system. ML218 has been shown to block voltage-gated sodium channels and to enhance GABA(A) receptor activity. It has also been shown to activate nicotinic acetylcholine receptors.
Biochemical and Physiological Effects:
ML218 has a range of biochemical and physiological effects. It has been shown to have analgesic, anticonvulsant, and anxiolytic effects in animal models. ML218 has also been shown to have effects on learning and memory, as well as on locomotor activity.
Vorteile Und Einschränkungen Für Laborexperimente
ML218 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. ML218 has also been extensively studied, and its effects on a range of biological targets are well understood. However, ML218 also has some limitations for lab experiments. It has been shown to have poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on ML218. One area of research could be to further explore its potential as an analgesic, anticonvulsant, and anxiolytic agent. Another area of research could be to investigate its effects on other biological targets. Additionally, research could be carried out to develop more soluble forms of ML218, which would make it easier to work with in lab experiments. Finally, research could be carried out to investigate the potential therapeutic applications of ML218 in humans.
Synthesemethoden
The synthesis of ML218 involves the reaction of 2,3-dichlorophenyl isothiocyanate and 1-(4-propylpiperazin-1-yl)ethanone in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product. The synthesis of ML218 is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
ML218 has been extensively studied for its potential therapeutic applications. It has been shown to have activity against a range of biological targets, including voltage-gated sodium channels, GABA(A) receptors, and nicotinic acetylcholine receptors. ML218 has also been shown to have potential as an analgesic, anticonvulsant, and anxiolytic agent.
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-4-propylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3S/c1-2-6-18-7-9-19(10-8-18)14(20)17-12-5-3-4-11(15)13(12)16/h3-5H,2,6-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZJEJRLKCDNQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=S)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-4-propylpiperazine-1-carbothioamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.